molecular formula C7H7BrN2O B3021779 4-Bromobenzamidoxime CAS No. 69113-23-1

4-Bromobenzamidoxime

Cat. No.: B3021779
CAS No.: 69113-23-1
M. Wt: 215.05 g/mol
InChI Key: KCHIZOZPSSURRB-UHFFFAOYSA-N
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Description

4-Bromobenzamidoxime, also known as 4-bromo-N’-hydroxybenzenecarboximidamide, is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with an amidoxime functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromobenzamidoxime typically involves the reaction of 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the amidoxime group . The general reaction scheme is as follows:

4-bromobenzonitrile+hydroxylamine hydrochlorideThis compound\text{4-bromobenzonitrile} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} 4-bromobenzonitrile+hydroxylamine hydrochloride→this compound

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 4-Bromobenzamidoxime involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The amidoxime group in the compound is known to interact with metal ions, which can influence its activity and binding affinity to target proteins .

Properties

CAS No.

69113-23-1

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

KCHIZOZPSSURRB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)Br

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)Br

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Br

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of ice cooled methanol (115 ml), under argon, was added potassium tert-butoxide (10.12 g. 0.09 mol), portionwise. After stirring for 5 minutes hydroxylamine hydrochloride (6.71 g, 0.097 mol) was added in one portion. After stirring for 1 hour at room temperature a slurry of 4-bromobenzonitrile, (10.88 g, 0.06 mol) in methanol (150 ml) was added. The mixture was then heated at reflux for 4 hours, cooled and filtered. The filtrate was evaporated in vacuo to give the title compound as a colourless solid (14.12 g, quant.)
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step Two
Quantity
10.88 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromobenzonitrile (5.0 g, 27.5 mmol) in ethanol (42 ml) at room temperature, hydroxylamine hydrochloride (1.91 g, 27.5 mmol) and DIPEA (4.8 ml, 27.5 mmol) were added. The reaction mixture was stirred at 90° C. for 5 hours. After cooled to room temperature, the resulting mixture was concentrated to yield a colorless viscous liquid. The liquid was extracted with ethyl acetate and the organic layer was dried over magnesium sulfate, filtered and then concentrated to give a crude compound, which was washed with n-hexane to yield product 15 as a white solid (5.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzamidoxime
Reactant of Route 2
4-Bromobenzamidoxime
Reactant of Route 3
Reactant of Route 3
4-Bromobenzamidoxime
Reactant of Route 4
4-Bromobenzamidoxime
Reactant of Route 5
4-Bromobenzamidoxime
Reactant of Route 6
4-Bromobenzamidoxime

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